Cas no 825-25-2 (2-cyclopentylidenecyclopentanone)

2-cyclopentylidenecyclopentanone structure
825-25-2 structure
商品名:2-cyclopentylidenecyclopentanone
CAS番号:825-25-2
MF:C10H14O
メガワット:150.217563152313
CID:726213
PubChem ID:69995

2-cyclopentylidenecyclopentanone 化学的及び物理的性質

名前と識別子

    • Cyclopentanone,2-cyclopentylidene-
    • 2-cyclopentylidenecyclopentan-1-one
    • 2-Cyclopentylidene-1-cyclopentanone
    • 2-cyclopentylidenecyclopentanone
    • Cyclopentanone,2-cyclopentylidene
    • 2-Cyclopentylidenecyclopentanone (ACI)
    • [Bicyclopentyliden]-2-one (8CI)
    • [1,1′-Bi(cyclopentylidene)]-2-one
    • [Δ1,1′-Bicyclopentan]-2-one
    • NSC 22041
    • E82432
    • 2-cyclopentylidenecyclo-pentanone
    • Cyclopentylidenecyclopentan-2-one
    • [Bicyclopentyliden]-2-one
    • 7ALH95T3QJ
    • 2-Cyclopentylidene-cyclopentanone
    • 2-cyclopentylidencyclopentan-1-on
    • Cyclopentanone, 2-cyclopentylidene-
    • 2-cyclopentylidene cyclopentanone
    • BICYCLOPENTYLIDENE-2-ONE
    • DB-056623
    • [.DELTA.1,1'-Bicyclopentan]-2-one
    • 1,1'-bi(cyclopentyliden)-2-one
    • AKOS006241773
    • MFCD00044678
    • 825-25-2
    • CS-0202769
    • NYSYNXRPXJZYFY-UHFFFAOYSA-
    • EINECS 212-542-7
    • NS00020891
    • EN300-136053
    • InChI=1/C10H14O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h1-7H2
    • SCHEMBL5464779
    • NSC22041
    • [1,1'-Bi(cyclopentylidene)]-2-one
    • STL560956
    • NSC-22041
    • DTXSID80231794
    • UNII-7ALH95T3QJ
    • インチ: 1S/C10H14O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h1-7H2
    • InChIKey: NYSYNXRPXJZYFY-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCC/C/1=C1/CCCC/1

計算された属性

  • せいみつぶんしりょう: 150.10400
  • どういたいしつりょう: 150.104
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1 g/cm3
  • ゆうかいてん: Not available
  • ふってん: 231.78°C (rough estimate)
  • フラッシュポイント: 104°C
  • 屈折率: 1.5215 (estimate)
  • PSA: 17.07000
  • LogP: 2.61000
  • じょうきあつ: 0.0±0.5 mmHg at 25°C

2-cyclopentylidenecyclopentanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU9055-100MG
2-cyclopentylidenecyclopentanone
825-25-2 95%
100mg
¥382.00 2023-05-08
Enamine
EN300-136053-0.5g
2-cyclopentylidenecyclopentan-1-one
825-25-2 95%
0.5g
$256.0 2023-06-06
Enamine
EN300-136053-0.25g
2-cyclopentylidenecyclopentan-1-one
825-25-2 95%
0.25g
$136.0 2023-06-06
Enamine
EN300-136053-1.0g
2-cyclopentylidenecyclopentan-1-one
825-25-2 95%
1g
$355.0 2023-06-06
TRC
B412510-50mg
Bicyclopentylidene-2-one
825-25-2
50mg
$ 87.00 2023-04-18
eNovation Chemicals LLC
Y1265595-250mg
Cyclopentanone,2-cyclopentylidene-
825-25-2 95%
250mg
$145 2024-06-07
Enamine
EN300-136053-2.5g
2-cyclopentylidenecyclopentan-1-one
825-25-2 95%
2.5g
$697.0 2023-06-06
Enamine
EN300-136053-100mg
2-cyclopentylidenecyclopentan-1-one
825-25-2 95.0%
100mg
$96.0 2023-09-30
1PlusChem
1P004ZMX-250mg
Cyclopentanone,2-cyclopentylidene-
825-25-2 95%
250mg
$222.00 2025-02-21
A2B Chem LLC
AC32009-5g
2-Cyclopentylidenecyclopentanone
825-25-2 95%
5g
$546.00 2024-04-19

2-cyclopentylidenecyclopentanone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Titanium ethoxide ,  Sulfuric acid Solvents: Heptane ,  Water ;  60 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  rt → reflux
リファレンス
Condensation of ketones in the presence of titanium alkoxides
Yatluk, Yu. G.; et al, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2004, 40(6), 763-765

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
Syntheses and heterocyclic compounds. XXIX. Substituted 2,3-dihydro-1H-1,5-benzodiazepines
Herbert, John A. L.; et al, Journal of the Chemical Society, 1974, (23), 2657-61

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Synthesis and epoxidation of cyclopentenylcyclopentanone
Kyasimov, A. S.; et al, Doklady - Akademiya Nauk Azerbaidzhanskoi SSR, 1979, 35(2), 31-5

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
リファレンス
Synthesis of unsymmetrical trisannulated benzenes
Mahmoodi, Nosrat O.; et al, Journal of the Korean Chemical Society, 2002, 46(1), 52-56

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Iodine ;  72 h, 160 °C
リファレンス
Iodine-catalyzed cycloalkenylation of dihydroquinolines and arylamines through a reaction with cyclic ketones under neat conditions
Fotie, Jean; et al, Tetrahedron Letters, 2013, 54(51), 7069-7073

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  30 min, 4 MPa, 60 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  9 h, reflux
リファレンス
Fine-Bubble-Slug-Flow Hydrogenation of Multiple Bonds and Phenols
Iio, Takuya; et al, Synlett, 2020, 31(19), 1919-1924

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-… ,  Bis[2-(diphenylphosphino)phenyl] ether ;  rt → 100 °C; 24 h, 100 °C
リファレンス
A Convenient Ruthenium-Catalyzed α-Methylation of Carbonyl Compounds using Methanol
Dang, Tuan Thanh; et al, Advanced Synthesis & Catalysis, 2016, 358(21), 3373-3380

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium chloride Solvents: Water ;  pH 7.4, rt
リファレンス
Aldolase Antibodies of Remarkable Scope
Hoffmann, Torsten; et al, Journal of the American Chemical Society, 1998, 120(12), 2768-2779

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Nickel ,  Copper ,  Silica Solvents: Water ;  4 MPa, rt → 160 °C; 4 h, 4 MPa, 160 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  10 h, reflux
リファレンス
Conversion of furfural into cyclopentanone over Ni-Cu bimetallic catalysts
Yang, Yanliang; et al, Green Chemistry, 2013, 15(7), 1932-1940

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Iodine ;  72 h, 160 °C
リファレンス
Iodine-catalyzed cycloalkenylation of dihydroquinolines and arylamines through a reaction with cyclic ketones under neat conditions
Fotie, Jean; et al, Tetrahedron Letters, 2013, 54(51), 7069-7073

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
1.2 -
リファレンス
Reactivity of dimethyl N-(ethoxycarbonylmethyl)iminodithiocarbonate with carbonyl compounds in basic medium
Alvarez-Ibarra, Carlos; et al, Journal of the Chemical Society, 1989, (9), 1577-84

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: 2-Pentanol Catalysts: Dichloromethane ,  Magnesium oxide Solvents: 2-Pentanol ;  3 h, 392 K
リファレンス
Catalytic hydrogen transfer over magnesia. XXI. Liquid phase reduction of cyclopentanone over CH4-nCln/MgO (n = 1-4) catalysts
Glinski, M.; et al, Polish Journal of Chemistry, 2008, 82(5), 1117-1119

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water ;  6 h, 60 °C
リファレンス
Synthesis of unsaturated spiroacetals with catalytic condensation of cyclopentanone derivatives with 1,2 ethanediol
Abbaszadeh, Narmin S., Neft Kimyasi va Neft E'mali Proseslari, 2019, 20(4), 500-505

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Iodine ;  72 h, 160 °C
リファレンス
Iodine-catalyzed cycloalkenylation of dihydroquinolines and arylamines through a reaction with cyclic ketones under neat conditions
Fotie, Jean; et al, Tetrahedron Letters, 2013, 54(51), 7069-7073

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: 5-Methylfurfural ,  Hydrogen Catalysts: Nickel ,  Copper ,  Silica Solvents: Water ;  4 MPa, rt → 160 °C; 4 h, 4 MPa, 160 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  10 h, reflux
リファレンス
Conversion of furfural into cyclopentanone over Ni-Cu bimetallic catalysts
Yang, Yanliang; et al, Green Chemistry, 2013, 15(7), 1932-1940

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Triethylamine ,  Lithium perchlorate ;  20 min, 120 °C
リファレンス
A selective solvent-free self-condensation of carbonyl compounds utilizing microwave irradiation
Sharma, Lalit Kumar; et al, Green Chemistry, 2011, 13(6), 1546-1549

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Niobium pentoxide ;  12 h, 1 MPa, 130 °C; cooled
リファレンス
Highly efficient Nb2O5 catalyst for aldol condensation of biomass-derived carbonyl molecules to fuel precursors
Jing, Yaxuan; et al, Chinese Journal of Catalysis, 2019, 40(8), 1168-1177

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Titanium oxide (TiO2), mixt. with zirconium oxide (ZrO2) ;  6 h, 120 °C
リファレンス
The Cyclopentanone Self-condensation Over Calcined and Uncalcined TiO2-ZrO2 with Different Acidic Properties
Wan, Jinmeng; et al, Catalysis Letters, 2022, 152(3), 806-820

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Aluminum magnesium carbonate hydroxide (Al0.25Mg0.75(CO3)0.12(OH)2), hydrate (1:… ;  8 h, 423 K
リファレンス
Synthesis of renewable high-density fuels using cyclopentanone derived from lignocellulose
Yang, Jinfan; et al, Chemical Communications (Cambridge, 2014, 50(20), 2572-2574

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt oxide (CoO) (core-shell) Solvents: Methanol ;  0.3 MPa, rt; 2 MPa, rt; 2 h, rt → 100 °C
1.2 Reagents: Water ;  0 °C
リファレンス
Hydride-like NH2δ- species-driven reductive amination over Co@CoO catalyst
Guo, Wanjun; et al, ChemRxiv, 2022, 1, 1-22

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: 2-Pentanol Catalysts: Magnesium oxide Solvents: 2-Pentanol ;  6 h, reflux
リファレンス
Catalytic transfer hydrogenation of cycloalkanones on MgO. Vapour and liquid phase modes of reaction
Glinski, M., Polish Journal of Chemistry, 2009, 83(2), 187-194

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Dodecane Catalysts: Ceria ,  Nickel Solvents: o-Xylene ;  24 h, 80 °C
リファレンス
Self-coupling of secondary alcohols by Ni/CeO2 catalyst
Shimura, Katsuya; et al, Applied Catalysis, 2013, 462, 462-463

2-cyclopentylidenecyclopentanone Raw materials

2-cyclopentylidenecyclopentanone Preparation Products

2-cyclopentylidenecyclopentanone 関連文献

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